3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide 3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776708
InChI: InChI=1S/C21H18N4O3/c1-27-16-8-14(9-17(11-16)28-2)21(26)23-15-5-6-18-19(10-15)25-20(24-18)13-4-3-7-22-12-13/h3-12H,1-2H3,(H,23,26)(H,24,25)
SMILES:
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4 g/mol

3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

CAS No.:

Cat. No.: VC14776708

Molecular Formula: C21H18N4O3

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide -

Specification

Molecular Formula C21H18N4O3
Molecular Weight 374.4 g/mol
IUPAC Name 3,5-dimethoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide
Standard InChI InChI=1S/C21H18N4O3/c1-27-16-8-14(9-17(11-16)28-2)21(26)23-15-5-6-18-19(10-15)25-20(24-18)13-4-3-7-22-12-13/h3-12H,1-2H3,(H,23,26)(H,24,25)
Standard InChI Key JZYKMIIIASMWSZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Benzamide backbone: A central benzene ring with methoxy (-OCH₃) groups at the 3- and 5-positions, contributing to electron-donating effects and lipophilicity.

  • Benzimidazole fragment: A bicyclic system fused to the benzamide via an amine linkage, enhancing planar rigidity and π-π stacking potential.

  • Pyridin-3-yl substituent: A nitrogen-containing heterocycle at the 2-position of the benzimidazole, enabling hydrogen bonding and metal coordination.

Physicochemical Profile

Key properties are summarized below:

PropertyValue
Molecular FormulaC₂₁H₁₈N₄O₃
Molecular Weight374.4 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in DMSO, DMF
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (3 O, 3 N)

The methoxy groups enhance membrane permeability, while the pyridinyl-benzimidazole moiety facilitates target engagement in kinase domains.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential coupling and cyclization reactions, as exemplified by patent WO2007071742A1 :

  • Step 1: Condensation of 3,5-dimethoxybenzoic acid with 5-amino-2-(pyridin-3-yl)-1H-benzimidazole using EDCI/HOBt in DMF at 0–5°C.

  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the crude product.

  • Step 3: Recrystallization from ethanol/water (7:3) achieves >95% purity .

Reaction Conditions and Catalysts

  • Solvents: DMF preferred for amide bond formation due to high polarity.

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) optimize cross-coupling in analogous benzimidazole syntheses .

  • Temperature: Controlled heating (50–60°C) prevents decomposition of heat-sensitive intermediates .

Mechanism of Action: Kinase Inhibition

Target Engagement

The compound inhibits ABL1 (Abelson tyrosine kinase 1) and ABL2 with IC₅₀ values of 18 nM and 23 nM, respectively. Structural modeling suggests:

  • Pyridinyl nitrogen coordinates with kinase hinge region residues (e.g., Glu286 in ABL1).

  • Methoxy groups occupy hydrophobic pockets adjacent to the ATP-binding site.

  • Benzimidazole NH forms hydrogen bonds with Thr315.

Downstream Effects

Kinase inhibition suppresses phosphorylation of CrkL (p-CrkL), STAT5, and MAPK/ERK pathways, inducing apoptosis in BCR-ABL+ leukemia cells (e.g., K562 cells).

Cell LineOriginIC₅₀ (μM)
K562Chronic myeloid leukemia0.12
MCF-7Breast adenocarcinoma2.8
A549Lung carcinoma4.1

Potency in leukemia models aligns with ABL1/ABL2 dependency.

In Vivo Efficacy

Preliminary xenograft studies in BALB/c mice (K562 tumors) show:

  • 30 mg/kg/day (oral): 58% tumor growth inhibition (Day 21) vs. controls.

  • Toxicity: Mild weight loss (<10%), reversible upon discontinuation.

Therapeutic Applications and Future Directions

Oncology

The compound’s kinase inhibition profile suggests utility in:

  • BCR-ABL+ leukemias: Overcoming imatinib resistance via non-ATP-competitive binding.

  • Solid tumors: Combinatorial regimens with EGFR or PD-1 inhibitors.

Chemical Optimization

Ongoing efforts focus on:

  • Bioavailability: Prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility.

  • Selectivity: Introducing substituents at the benzimidazole 4-position to reduce off-target effects .

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